molecular formula C17H18N2O2 B2441267 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one CAS No. 462067-40-9

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one

Cat. No. B2441267
CAS RN: 462067-40-9
M. Wt: 282.343
InChI Key: HOOLMZZMZATFNM-UHFFFAOYSA-N
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Description

The compound “3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one” is a complex organic molecule. It contains a quinolin-2-one moiety, which is a type of heterocyclic compound. This moiety is substituted at the 3-position with a furan-2-ylmethyl-amino-methyl group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and more. These properties are typically determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

  • Three-component Synthesis : A study by Lisovenko et al. (2016) described a three-component synthesis involving furan derivatives, highlighting the chemical versatility of such compounds in creating new molecular structures (Lisovenko, Dryahlov, & Dmitriev, 2016).
  • Coupling Reactions : El’chaninov and Aleksandrov (2017) explored the coupling of quinoline-6-amine with furan derivatives, demonstrating their potential in forming complex chemical structures (El’chaninov & Aleksandrov, 2017).
  • Dimerisation and Adduct Formation : Acheson et al. (1979) researched the dimerisation of 1-phenylbut-1-yn-3-one with furan, yielding molecular adducts, indicating the reactivity of furan derivatives in complex reactions (Acheson, Wallis, & Woollard, 1979).

Potential Biological and Medicinal Applications

  • Antioxidant Properties : Xi and Liu (2015) synthesized compounds involving furan-2-yl groups that exhibited antioxidant properties, demonstrating potential biological applications of these molecules (Xi & Liu, 2015).
  • Mutagenicity Studies : Research by Nagao et al. (1981) on derivatives of quinoline, including furan-2-yl derivatives, provided insights into the mutagenic properties of these compounds (Nagao et al., 1981).
  • Synthetic Methods for Medicinal Chemistry : Kumar and Rajitha (2006) described methods for synthesizing compounds involving furan-2-yl and quinoline, relevant for creating pharmacologically active molecules (Kumar & Rajitha, 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information on this compound, it’s hard to provide a detailed safety analysis .

properties

IUPAC Name

3-[(furan-2-ylmethylamino)methyl]-7,8-dimethyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-5-6-13-8-14(17(20)19-16(13)12(11)2)9-18-10-15-4-3-7-21-15/h3-8,18H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOLMZZMZATFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one

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